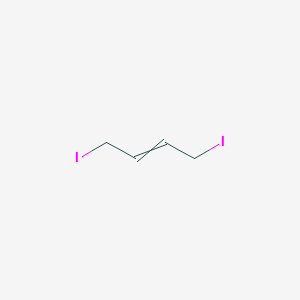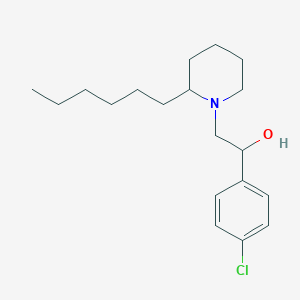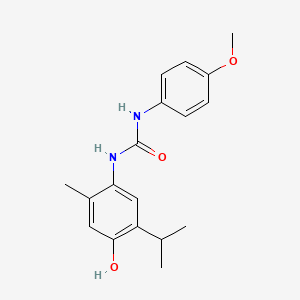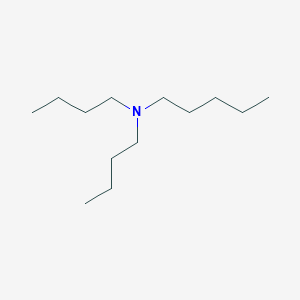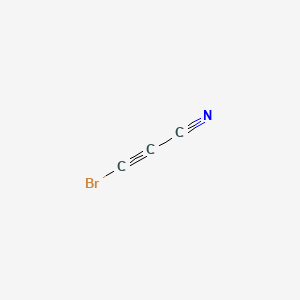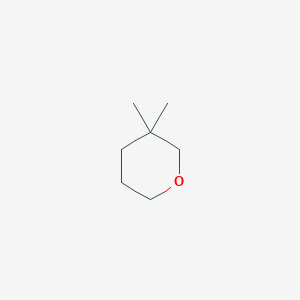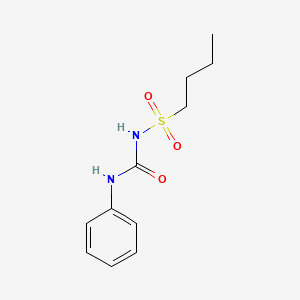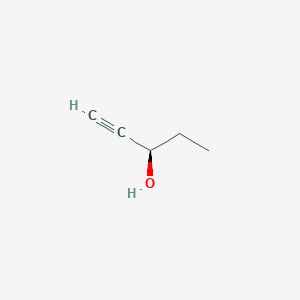
Cloth Scarlet R
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cloth Scarlet R, also known as Acid Red 151, is a synthetic azo dye widely used in the textile industry for dyeing fabrics. It is known for its vibrant red color and excellent dyeing properties, making it a popular choice for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cloth Scarlet R is synthesized through a coupling reaction involving diazonium salts and aromatic compounds. The process typically involves the following steps:
Diazotization: Aniline is reacted with sodium nitrite in the presence of hydrochloric acid to form benzene diazonium chloride.
Coupling Reaction: The diazonium salt is then reacted with 2-naphthol under alkaline conditions to form the azo dye, this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring consistent quality for commercial use.
Análisis De Reacciones Químicas
Types of Reactions
Cloth Scarlet R undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: this compound can be reduced to its corresponding amines, which can further react to form other compounds.
Substitution: The dye can undergo substitution reactions, where functional groups on the aromatic rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are commonly used.
Substitution: Various reagents, including halogens and nitrating agents, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce aromatic amines.
Aplicaciones Científicas De Investigación
Cloth Scarlet R has a wide range of applications in scientific research, including:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in staining biological specimens for microscopic analysis.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics and inks
Mecanismo De Acción
The mechanism of action of Cloth Scarlet R involves its ability to bind to specific molecular targets, such as proteins and nucleic acids. The dye interacts with these targets through various chemical bonds, including hydrogen bonds and van der Waals forces. This interaction can lead to changes in the structure and function of the target molecules, resulting in the desired staining or dyeing effect .
Comparación Con Compuestos Similares
Cloth Scarlet R is part of a larger family of azo dyes, which are characterized by their azo group (-N=N-) linking two aromatic rings. Similar compounds include:
Biebrich Scarlet: Another azo dye with similar applications in textile dyeing and biological staining.
Sudan IV: A fat-soluble dye used for staining lipids in biological specimens.
Acid Red 88: Another azo dye used in the textile industry for dyeing fabrics .
This compound stands out due to its specific color properties, high stability, and versatility in various applications.
Propiedades
Número CAS |
6406-58-2 |
|---|---|
Fórmula molecular |
C24H20N4NaO4S+ |
Peso molecular |
483.5 g/mol |
Nombre IUPAC |
sodium;4-[[4-[(2-hydroxynaphthalen-1-yl)diazenyl]-3-methylphenyl]diazenyl]-3-methylbenzenesulfonic acid |
InChI |
InChI=1S/C24H20N4O4S.Na/c1-15-13-18(25-26-22-11-9-19(14-16(22)2)33(30,31)32)8-10-21(15)27-28-24-20-6-4-3-5-17(20)7-12-23(24)29;/h3-14,29H,1-2H3,(H,30,31,32);/q;+1 |
Clave InChI |
DMFNHGZZDBFTOC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)N=NC2=C(C=C(C=C2)S(=O)(=O)O)C)N=NC3=C(C=CC4=CC=CC=C43)O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



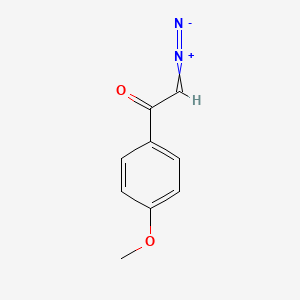
![1,1'-[Peroxybis(carbonyloxyethane-2,1-diyloxy)]dibutane](/img/structure/B14734826.png)

![5-Methyl-4-[(4-nitrophenyl)methylideneamino]-2-propan-2-ylphenol](/img/structure/B14734832.png)
